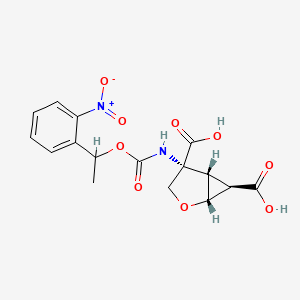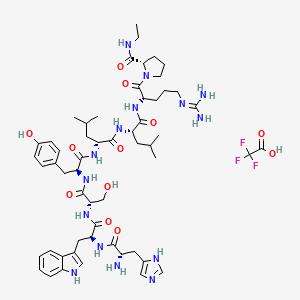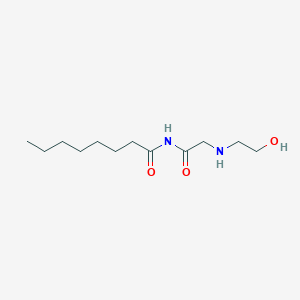
N-((2-Hydroxyethyl)glycyl)octanamide
説明
“N-((2-Hydroxyethyl)glycyl)octanamide” is an organic compound . It is also known by other names such as N-octanoyl-2-aminoethanol and N-octanoylethanolamine . The compound has a molecular formula of C10H21NO2 .
Molecular Structure Analysis
The molecular structure of “N-((2-Hydroxyethyl)glycyl)octanamide” is characterized by a long hydrocarbon chain attached to an amide group, which in turn is connected to a hydroxyethyl group . The molecular weight of the compound is 187.28 g/mol .It is dried by centrifugal evaporation from an aqueous solution . The compound should be stored at -20°C for long-term storage .
科学的研究の応用
Glycation and Food Protein Modification
Glycation, known as the Maillard reaction, significantly enhances food proteins' functional properties, such as solubility, water retention, gelling, and emulsifying properties. This reaction occurs under mild and safe conditions without needing extraneous chemicals, marking it as a promising method for protein modification in the food industry. The exploration of physicochemical properties and the structure of glycoconjugates has gained interest for a better understanding of the structure-function relationship of glycated proteins, which is crucial for advancing food science and improving food quality (Liu, Ru, & Ding, 2012).
Optical Coherence Tomography (OCT) Enhancements
Adaptive optics (AO) combined with OCT has achieved the highest three-dimensional resolution among retinal imaging modalities. This technology has revolutionized "virtual biopsy" of the retina, enabling precise in vivo studies at the microscopic level. The development of AO-OCT systems has been pivotal in both basic retina research and clinical practice, offering new insights into retinal anatomy, function, and optical properties. This advancement suggests potential for broader clinical applications and research into retinal diseases (Jonnal et al., 2016).
Nanoparticle Technology for Drug Delivery
Sheddable coatings for nanoparticles, such as poly(N-isopropylacrylamide) and its copolymers, have been explored for enhancing the therapeutic efficacy of sterically stabilized nanoparticulates. This approach involves the shedding or loss of the hydrophilic ‘stealth’ polymer coating, such as poly(ethylene glycol) (PEG), after the nanoparticles have localized at the target site. This unmasking facilitates drug release and target cell interaction, potentially overcoming obstacles posed by the polymer coating to achieve a sufficient therapeutic response (Romberg, Hennink, & Storm, 2007).
Analytical Methods for Antioxidant Activity
The study of antioxidants has grown in importance across various fields, including food engineering and medicine. The critical presentation of tests used to determine antioxidant activity, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others, highlights the need for comprehensive analysis of antioxidant effects. These chemical and electrochemical methods, when used together, can clarify operating mechanisms and kinetics, providing a clearer picture of antioxidant activity in complex samples (Munteanu & Apetrei, 2021).
特性
IUPAC Name |
N-[2-(2-hydroxyethylamino)acetyl]octanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-2-3-4-5-6-7-11(16)14-12(17)10-13-8-9-15/h13,15H,2-10H2,1H3,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBQKXZRBKHZEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC(=O)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-Hydroxyethyl)glycyl)octanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



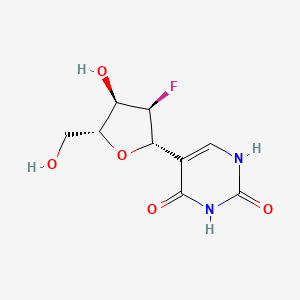
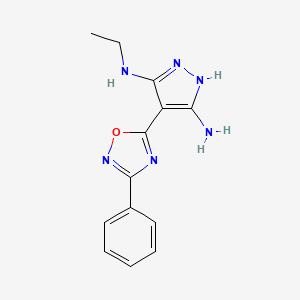

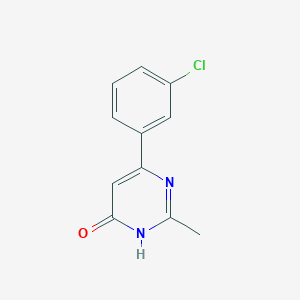
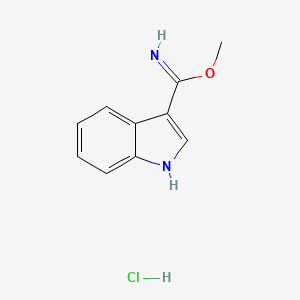
![N-[9-[(2R,3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B1436914.png)

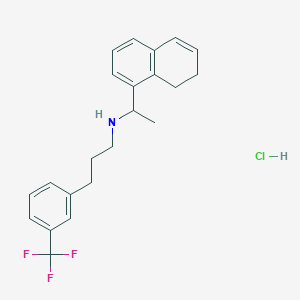
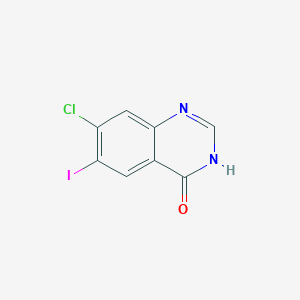
![5-[[1-[[1-[4-[[[4-[[2-[1-Acetyloxy-4-methyl-3-[methyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoyl]amino]oxymethyl]anilino]-6-(carbamoylamino)-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1436919.png)

![D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl hydrogen phosphate], ammonium salt (1:1)](/img/structure/B1436921.png)
